3,5-Dimethyl-1,6-heptadien-4-ol
Overview
Description
3,5-Dimethyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C9H16O It is a monohydric alcohol characterized by the presence of two methyl groups and a heptadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of isobutyraldehyde with allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated and then distilled to obtain the desired product . Another method involves the use of vinyl bromide and magnesium turnings in tetrahydrofuran, followed by the addition of 2,2-dimethyl-4-pentenal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous distillation and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1,6-heptadien-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine under controlled conditions to introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethyl-1,6-heptadien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, influencing its reactivity and interactions with other molecules . These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
- 1,6-Heptadien-4-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
- 3,3,6-Trimethylhepta-1,5-dien-4-ol
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1,6-heptadien-4-ol is unique due to the specific positioning of its methyl groups and the heptadienyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,5-dimethylhepta-1,6-dien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-5-7(3)9(10)8(4)6-2/h5-10H,1-2H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGWLNMCSACDHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C(C)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336906 | |
Record name | 3,5-Dimethyl-1,6-heptadien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-66-7 | |
Record name | 3,5-Dimethyl-1,6-heptadien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.